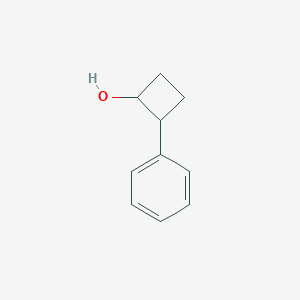

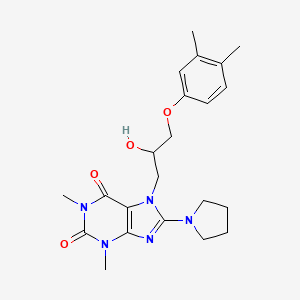

![molecular formula C13H8Cl2O3S B2891403 2-[5-(2,4-二氯苯甲酰)-2-噻吩基]乙酸 CAS No. 339014-63-0](/img/structure/B2891403.png)

2-[5-(2,4-二氯苯甲酰)-2-噻吩基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

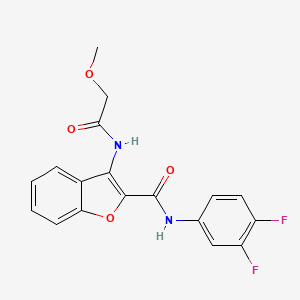

“2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid” is a chemical compound . It is a derivative of acetic acid where the hydrogen of the methyl group is replaced by a 5-(2,4-dichlorobenzoyl)-2-thienyl group .

Synthesis Analysis

The synthesis of similar compounds often involves Friedel-Crafts acylation, a process that uses various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids, and miscellaneous catalytic systems . A method for synthesizing the 2,4-dichlorobenzoyl chloride, which could be a precursor to the compound , involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride .Molecular Structure Analysis

The molecular structure of “2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid” can be represented by the InChI code:1S/C13H9Cl2O3S/c14-7-1-3-9 (10 (15)5-7)13 (18)11-4-2-8 (19-11)6-12 (16)17/h1-5,19H,6H2, (H,16,17) . This indicates that the compound has a molecular weight of 316.18 . Physical and Chemical Properties Analysis

The compound “2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid” has a molecular weight of 316.18 . It is recommended to be stored at a temperature between 28°C .科学研究应用

利尿和降压活性

合成了一系列化合物,包括与 2-[5-(2,4-二氯苯甲酰)-2-噻吩基]乙酸相似的衍生物,并评估了其利尿和降压活性。值得注意的是,该系列中的一种化合物在急性盐水负荷小鼠和自发性高血压大鼠模型中均显示出显著的活性。这表明该化合物类别在解决高血压和体液潴留问题方面具有潜在的应用 (Ong 等人,1987)。

合成和结构分析

在另一项研究中,合成了新型(5-芳基-2-甲硫代噻吩-3-基)乙酸,其结构与 2-[5-(2,4-二氯苯甲酰)-2-噻吩基]乙酸相关,起始于 3-芳基-3-氯丙烯醛。使用各种光谱方法确定了这些化合物的结构性质,表明结构分析对于理解这些化合物的性质和潜在应用的重要性 (Podshibyakin 等人,2016)。

解痉活性

一项针对 α-(2-环烯基)-2-噻吩基乙酸及其酯类的研究揭示了显着的解痉活性。合成了这些化合物,并通过各种方法证实了它们的结构。该研究突出了与 2-[5-(2,4-二氯苯甲酰)-2-噻吩基]乙酸相关的化合物的解痉潜力 (McMillan & Scott,1956)。

硝化和亲电取代

对结构上与 2-[5-(2,4-二氯苯甲酰)-2-噻吩基]乙酸相关的噻吩基取代不饱和甲基酮的硝化研究提供了对硝基异构体形成和影响这些化合物亲电取代的因素的见解。此类研究对于理解噻吩基乙酸衍生物的化学行为和潜在修饰至关重要 (Churkin 等人,1981)。

作用机制

Target of Action

The primary targets of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid are the Peroxisome proliferator-activated receptor gamma (PPARγ) , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating lipid metabolism, inflammation, and cell proliferation .

Mode of Action

The compound interacts with its targets by binding to the active sites of these receptors. This binding event triggers a conformational change in the receptor, which in turn influences the transcription of specific genes .

Biochemical Pathways

The activation of PPARγ, Nuclear receptor coactivator 2, and Retinoic acid receptor RXR-alpha by 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid affects several biochemical pathways. These include lipid metabolism, inflammation response, and cell proliferation pathways . The downstream effects of these pathways can lead to changes in cell behavior and function .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites .

Result of Action

The molecular and cellular effects of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid’s action depend on the specific cell type and the state of the cell. Generally, the activation of PPARγ, Nuclear receptor coactivator 2, and Retinoic acid receptor RXR-alpha can lead to changes in lipid metabolism, inflammation response, and cell proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to its target receptors .

属性

IUPAC Name |

2-[5-(2,4-dichlorobenzoyl)thiophen-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3S/c14-7-1-3-9(10(15)5-7)13(18)11-4-2-8(19-11)6-12(16)17/h1-5H,6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRGFFGNSJIZNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(S2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2891326.png)

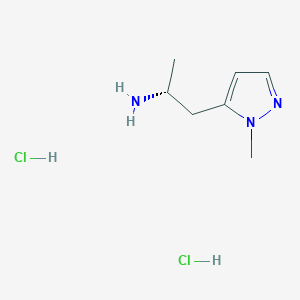

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2891327.png)

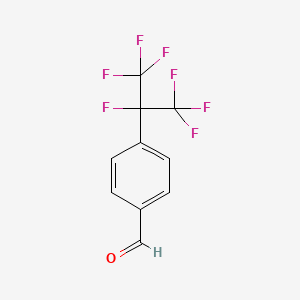

![3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2891330.png)

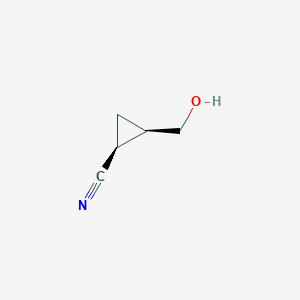

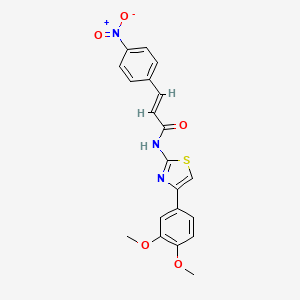

![1-[(4-fluorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2891336.png)

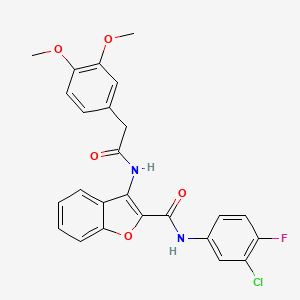

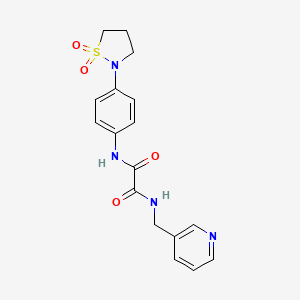

![N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2891343.png)